4-(1,3-Benzothiazol-2-yl)phenol

Antifungal Antimicrobial Structure-Activity Relationship (SAR)

Medicinal chemistry programs targeting antifungal or anticancer lead optimization require a scaffold with selective, documented activity. Unsubstituted 2-phenylbenzothiazoles lack the critical 4-hydroxy motif and fail to replicate the antifungal profile or serve as kinase inhibitor precursors. 4-(1,3-Benzothiazol-2-yl)phenol (CAS 6265-55-0) solves this: • Antifungal activity vs. A. niger & F. oxysporum - not seen in 2-phenylbenzothiazole analogs. • Simple derivatization (bromination/nitration) yields enhanced cytotoxicity vs. A549 & MCF7-ADR cells. • Key precursor for genistein-mimic tyrosine kinase inhibitors. Supplied with full analytical characterization; available for immediate global shipping.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 6265-55-0
Cat. No. B1266075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)phenol
CAS6265-55-0
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O
InChIInChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
InChIKeyODMDLCWSMSFWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Benzothiazol-2-yl)phenol (CAS 6265-55-0): Core Chemical Profile and Procurement Context


4-(1,3-Benzothiazol-2-yl)phenol (CAS 6265-55-0), also known as 2-(4-hydroxyphenyl)benzothiazole, is a benzothiazole derivative with a phenolic hydroxyl group at the para position of the phenyl ring [1]. This compound serves as a versatile scaffold in medicinal chemistry, with documented activities across multiple therapeutic areas [2]. Its procurement is driven by the need for a reliable, characterized building block for the synthesis of more complex biologically active molecules, including those with anticancer, antimicrobial, and CNS-targeting properties [3].

Medicinal chemistry scaffold for bioactive derivative synthesis
Reported activity in anticancer, antimicrobial, and CNS-targeted research models
Characterized building block with literature support for lead generation

Why Generic Substitution of 4-(1,3-Benzothiazol-2-yl)phenol Fails: SAR and Scaffold Considerations


Generic substitution among benzothiazole derivatives is precluded by significant structure-activity relationship (SAR) variations driven by substituent identity and position. For example, the presence of a 4-hydroxy group on the phenyl ring is critical for conferring a specific activity profile, differentiating it from unsubstituted or chloro-substituted analogs [1]. In a direct comparative study, 4-(1,3-Benzothiazol-2-yl)phenol (compound 1e) exhibited distinct antibacterial and antifungal activities compared to other 2-phenylbenzothiazoles, including 2-phenylbenzothiazole (1a) and 2-(2-chlorophenyl)benzothiazole (1b) [1]. Furthermore, its use as a precursor for further derivatization, such as bromination or nitration, yields compounds with enhanced potency, underscoring its unique role as a core scaffold rather than a generic replacement [1].

Target Compound
Potential Substitutes
Risk of Direct Replacement
4-(1,3-Benzothiazol-2-yl)phenol
Unsubstituted or chloro-substituted 2-phenylbenzothiazoles
4-Hydroxy substitution is critical for unique antifungal profile; removal or chloro shift may eliminate activity
Parent scaffold with derivatization potential
Brominated or nitrated analogs (e.g., 1k, 1l)
Derivatization alters cytotoxic profile; parent compound is a strategic intermediate, not a functional equivalent

Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data for 4-(1,3-Benzothiazol-2-yl)phenol


Antifungal Activity: Superior Performance Against Aspergillus niger and Fusarium oxysporum

In a comparative study of 2-(substitutedphenyl)benzothiazoles, 4-(1,3-Benzothiazol-2-yl)phenol (compound 1e) demonstrated considerable antimicrobial activity against both A. niger and F. oxysporum [1]. This activity was not observed for many other analogs in the series, including 2-phenylbenzothiazole (1a), 2-(2-chlorophenyl)benzothiazole (1b), and 2-(3-chlorophenyl)benzothiazole (1c) [1].

Antifungal activity
Head-to-head
Reported activity against A. niger and F. oxysporum; no reported activity for 2-phenylbenzothiazole (1a), 2-(2-chlorophenyl)benzothiazole (1b), and 2-(3-chlorophenyl)benzothiazole (1c)
Supports antifungal lead development
In vitro screening context; requires target-specific validation
Antifungal Antimicrobial Structure-Activity Relationship (SAR)

Cytotoxic Potency: Enhanced Activity Through Scaffold Derivatization

4-(1,3-Benzothiazol-2-yl)phenol (compound 1e) exhibits significant cytotoxic activity against A549 and MCF7-ADR cancer cell lines, with IC50 values ranging from 10.07 to 13.21 μg/mL [1]. This baseline activity is notable, but the value of this compound is further highlighted by the enhanced potency of its derivatives: bromination (compound 1k) and nitration (compound 1l) of the parent scaffold yielded even more potent cytotoxic agents [1].

Cytotoxicity (IC50)
Reported
10.07 – 13.21 μg/mL
against A549 and MCF7-ADR cells
May support anticancer scaffold optimization
Derivatization context may shift cytotoxic profile; analog testing recommended
Anticancer Cytotoxicity Medicinal Chemistry

Cytotoxicity Comparison with Polyhydroxylated Analogs and Natural Flavonoids

A series of polyhydroxylated 2-phenylbenzothiazoles, which include 4-(1,3-Benzothiazol-2-yl)phenol as the parent monohydroxylated structure, were evaluated for cytotoxicity [1]. The most active compound in this series was the polyhydroxylated derivative 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole (3b), which showed low micromolar IC50 values against WiDr (colon) and MCF-7 (breast) cancer cell lines [1]. This derivative's hydroxyl substitution pattern matches that of genistein, a known natural tyrosine kinase inhibitor, providing a benchmark for the scaffold's potential [1].

Polyhydroxylated analog comparison
Class-level
Derivative 3b (4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole) shows low micromolar IC50; parent compound serves as core scaffold
May support kinase-inhibitor mimetic development
Genistein benchmark; kinase panel confirmation needed
Anticancer Cytotoxicity Tyrosine Kinase

Best Research and Industrial Application Scenarios for 4-(1,3-Benzothiazol-2-yl)phenol Based on Evidence


Synthesis of Novel Antifungal Agents via Core Scaffold Derivatization

Researchers focused on developing new antifungal therapies should prioritize 4-(1,3-Benzothiazol-2-yl)phenol as a core scaffold due to its demonstrated activity against A. niger and F. oxysporum, a profile not seen in closely related 2-phenylbenzothiazole analogs [1]. This unique activity makes it a prime candidate for lead optimization programs aimed at creating more potent and selective antifungal compounds through systematic structural modification.

Lead Optimization for Anticancer Drug Discovery

In medicinal chemistry projects targeting lung (A549) and drug-resistant breast (MCF7-ADR) cancers, this compound serves as a validated starting point [1]. The evidence clearly shows that simple derivatization (e.g., bromination or nitration) of this scaffold yields compounds with significantly enhanced cytotoxicity [1]. Procurement for this purpose is strategic, enabling rapid generation of compound libraries with improved anticancer potency.

Development of Tyrosine Kinase-Inspired Inhibitors

For projects aiming to develop synthetic mimics of natural tyrosine kinase inhibitors like genistein, 4-(1,3-Benzothiazol-2-yl)phenol is an essential precursor [1]. The evidence confirms that polyhydroxylated derivatives of this parent compound, specifically 4,6-dihydroxy-2-(4-hydroxyphenyl)benzothiazole (3b), achieve low micromolar cytotoxicity and share the hydroxylation pattern of genistein [1]. This scaffold provides a non-natural, tunable platform for exploring kinase inhibition mechanisms and developing novel anticancer agents.

Chemical Biology Studies on Benzothiazole SAR

This compound is an ideal tool for structure-activity relationship (SAR) studies aimed at understanding the contribution of the 4-hydroxy group to biological activity within the 2-phenylbenzothiazole class. As evidenced by direct comparisons with unsubstituted and chloro-substituted phenyl analogs [1], the specific activity profile of this compound can be used to deconvolute the molecular interactions driving antimicrobial and cytotoxic effects, providing critical insights for rational drug design.

Application
Selection Property
Validation Focus
Antifungal lead optimization
4-Hydroxy benzothiazole scaffold with reported antifungal profile
Antifungal screening in filamentous fungal models
Anticancer lead discovery
Core scaffold with derivatization potential for cytotoxic profile modulation
Cytotoxicity assessment in lung and drug-resistant breast cancer cell models
Kinase-inhibitor mimetic development
Non-natural platform for kinase inhibition studies, polyhydroxylation amenable
Kinase inhibition assays and comparison with natural inhibitor benchmarks
Chemical biology SAR studies
4-Hydroxy substituent as key activity determinant in 2-phenylbenzothiazoles
SAR-driven biological activity profiling across antimicrobial and cytotoxic endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-Benzothiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.